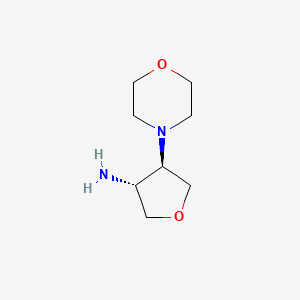

![molecular formula C26H30FN7O3 B7882032 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide CAS No. 1218904-24-5](/img/structure/B7882032.png)

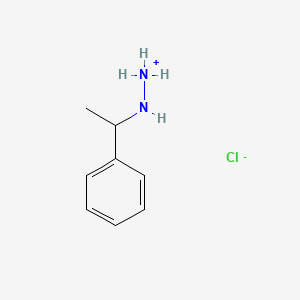

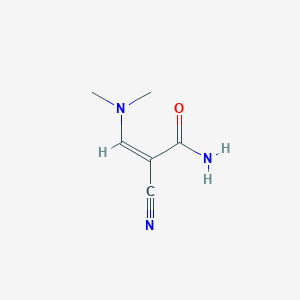

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Overview

Description

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide, also known as Barasertib, is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor. It is rapidly converted to the active form, Azd-1152-hydroxyquinazoline pyrazol anilide, in plasma. This compound is a highly potent and selective inhibitor of Aurora B kinase, with a high specificity compared to other kinases .

Mechanism of Action

Target of Action

AZD-1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase . Aurora kinases are serine-threonine kinases that participate in several stages of mitosis including chromosomal segregation and cytokinesis . Aurora B kinase is frequently elevated in human cancers, making it an attractive target for therapeutic intervention .

Mode of Action

AZD-1152-HQPA interacts with Aurora B kinase, inhibiting its function . This interaction leads to the prevention of cell division, inducing chromosome misalignment . The inhibition of Aurora B kinase by AZD-1152-HQPA is consistent with the observed reduction in cell viability and induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by AZD-1152-HQPA is the Aurora B kinase pathway. Inhibition of this pathway disrupts spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis . This leads to the accumulation of cells with polyploid DNA and reduced viability .

Pharmacokinetics

AZD-1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor (AZD1152-HQPA) and is converted rapidly to the active AZD1152-HQPA in plasma . This rapid conversion suggests that AZD-1152-HQPA has desirable pharmacokinetic properties, characterized by dose-dependent exposure .

Result of Action

The result of AZD-1152-HQPA’s action is a reduction in cell viability and induction of apoptosis . It potently inhibits the growth of human colon, lung, and hematologic tumor xenografts . Detailed pharmacodynamic analysis reveals a temporal sequence of phenotypic events in tumors, transient suppression of histone H3 phosphorylation, followed by accumulation of 4N DNA in cells, and then an increased proportion of polyploid cells .

Action Environment

The action of AZD-1152-HQPA is influenced by the environment in which it is administered. For example, the compound is completely converted to the active moiety, AZD1152-HQPA, in human plasma following parenteral administration in vivo . This suggests that the bioavailability and efficacy of AZD-1152-HQPA may be influenced by factors such as the route of administration and the physiological environment in the body.

Biochemical Analysis

Biochemical Properties

Azd-1152hqpa is a highly potent and selective inhibitor of Aurora B kinase . It interacts with Aurora B kinase, inhibiting its activity and thereby disrupting the normal process of cell division . This interaction is characterized by the binding of Azd-1152hqpa to the active site of the Aurora B kinase, which prevents the kinase from phosphorylating its substrates .

Cellular Effects

Azd-1152hqpa has been shown to exert antiproliferative or cytotoxic effects in various cell lines . It inhibits the phosphorylation of histone H3 on Ser10 in a dose-dependent manner, and results in cells with >4N DNA content . In some cell lines, Azd-1152hqpa induces apoptosis, while in others it leads to a state of polyploidy .

Molecular Mechanism

The molecular mechanism of action of Azd-1152hqpa involves the inhibition of Aurora B kinase . By binding to the active site of the kinase, Azd-1152hqpa prevents the phosphorylation of histone H3 on Ser10, a key event in cell division . This disruption of the normal cell cycle leads to the accumulation of cells with >4N DNA content, indicative of polyploidy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azd-1152hqpa have been observed to change over time . Initially, there is a transient suppression of histone H3 phosphorylation, followed by an accumulation of cells with >4N DNA content . Over time, this leads to an increased proportion of polyploid cells .

Dosage Effects in Animal Models

In animal models, the effects of Azd-1152hqpa have been shown to vary with different dosages . At a dosage of 150 mg/kg/day, significant tumor growth inhibitions were observed in various xenograft models . The maximum tolerated dose of Azd-1152hqpa, given as a 2-hour weekly infusion, is 200 mg .

Transport and Distribution

Given its cell-permeable nature , it is likely to be able to diffuse across cell membranes and distribute throughout the cell.

Subcellular Localization

Given its target, Aurora B kinase, is a chromosomal passenger protein that localizes at centromeres during prometaphase and subsequently relocates to midzone microtubules and midbodies during anaphase and telophase , it is likely that Azd-1152hqpa also localizes to these areas when it is bound to Aurora B kinase.

Preparation Methods

The synthesis of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide involves the preparation of its precursor, Azd-1152, followed by rapid phosphatase-mediated cleavage in serum after parenteral administration. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 mM. For industrial production, the compound can be stored below -20°C for several months .

Chemical Reactions Analysis

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide undergoes several types of chemical reactions, primarily involving its interaction with Aurora B kinase. The compound demonstrates a high selectivity for Aurora B kinase over Aurora A kinase. It does not exhibit activity against a panel of 50 other serine-threonine or tyrosine kinases. The major products formed from these reactions include the inhibition of cell proliferation, disruption of spindle checkpoint functions, and induction of apoptosis .

Scientific Research Applications

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications. It is extensively used in cancer research, particularly in studying the inhibition of tumor growth in human colon, lung, and hematologic tumor xenografts. The compound has shown significant tumor growth inhibition in immunodeficient mice. Additionally, it is used in cell cycle studies, apoptosis research, and cell signaling pathways .

Comparison with Similar Compounds

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide is unique in its high selectivity for Aurora B kinase. Similar compounds include ZM447439, which also inhibits Aurora kinases but with less specificity. Other related compounds are VX-680 and MLN8054, which target Aurora A kinase. This compound stands out due to its potent inhibition of Aurora B kinase and its significant effects on tumor growth inhibition .

Properties

IUPAC Name |

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZOGCMHVIGURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222584 | |

| Record name | AZD-1152HQPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722544-51-6 | |

| Record name | AZD-2811 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1152HQPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFOSBARASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

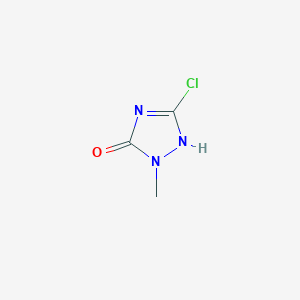

![tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;[(2R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B7881964.png)

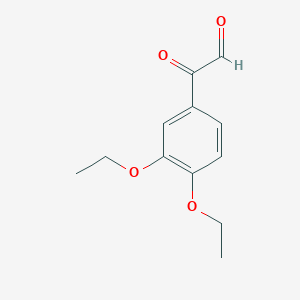

![(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B7881972.png)

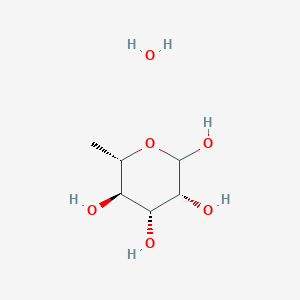

![15,15-Dibromo-18-thia-2-azatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),3(9),12(17)-triene-10,16-dione](/img/structure/B7882017.png)

![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride](/img/structure/B7882050.png)